molecular formula C13H9ClO2S B11852742 2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide

2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide

Cat. No.: B11852742
M. Wt: 264.73 g/mol
InChI Key: HGWCBUAMJJRLNV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide is an organic compound with the molecular formula C₁₃H₉ClO₂S.

Preparation Methods

The synthesis of 2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide typically involves the chloromethylation of naphtho[1,2-b]thiophene followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like aluminum chloride. The oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .

Chemical Reactions Analysis

2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols under basic conditions, leading to the formation of corresponding derivatives.

    Oxidation and Reduction: The compound can undergo further oxidation to form sulfone derivatives or reduction to yield sulfide derivatives.

    Electrophilic Aromatic Substitution:

Scientific Research Applications

2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide largely depends on its interaction with biological targets. For instance, in medicinal applications, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby modulating their function .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H9ClO2S

Molecular Weight

264.73 g/mol

IUPAC Name

2-(chloromethyl)benzo[g][1]benzothiole 1,1-dioxide

InChI

InChI=1S/C13H9ClO2S/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)17(11,15)16/h1-7H,8H2

InChI Key

HGWCBUAMJJRLNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2S(=O)(=O)C(=C3)CCl

Origin of Product

United States

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